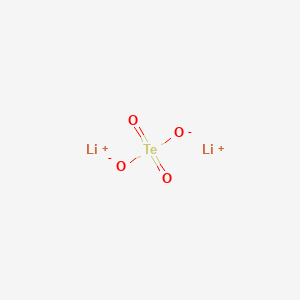

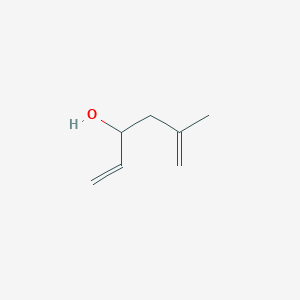

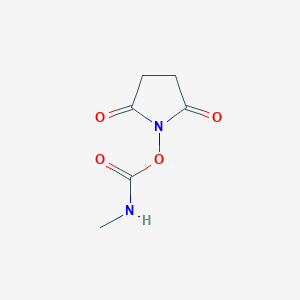

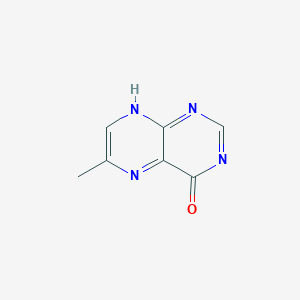

![molecular formula C12H12N2O3 B101264 Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16878-14-1](/img/structure/B101264.png)

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, also known as EOMPC, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of pyridopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including purine and pyrimidine bases, provides insight into the effects of molecular interactions on tautomeric equilibria. This research explores how environmental interactions, such as changes from inert to polar environments, influence the stability of oxo and hydroxy tautomeric forms. Such studies are critical in understanding the biochemistry of nucleic acids and could indirectly relate to derivatives like Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate in exploring nucleic acid behavior and interactions (Person et al., 1989).

Anticancer Applications

Pyrimidine rings, foundational to DNA and RNA, show diverse pharmacological activities, including significant anticancer properties. Research and patents on pyrimidine-based anticancer agents have surged, indicating this heterocycle's potential in cancer research. Studies focus on pyrimidines in fused scaffolds exhibiting cell-killing effects through various mechanisms, suggesting a critical role in developing future anticancer therapies (Kaur et al., 2014).

Anti-Inflammatory Activities

The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives are subjects of contemporary research. Pyrimidines demonstrate potent anti-inflammatory effects by inhibiting vital inflammatory mediators. This makes them promising candidates for the development of new anti-inflammatory drugs. Understanding the SARs of pyrimidines can guide the synthesis of novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Synthetic Pathways and Biological Activities

Research into the synthetic pathways of pyrimido[4,5-b]quinolines and their thio analogues, derived from barbituric acid, sheds light on the creation of biologically potent compounds with therapeutic importance. Such studies contribute to understanding how the manipulation of pyrimidine nucleas can enhance biological activity, potentially impacting drug development strategies (Nandha Kumar et al., 2001).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Research highlights the significance of pyrimidine derivatives in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This application demonstrates the versatility of pyrimidine derivatives beyond pharmaceuticals, extending into the field of materials science (Lipunova et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNPJNYRDHFJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347471 |

Source

|

| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16878-14-1 |

Source

|

| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.